![molecular formula C13H13ClN2O3S B12549897 6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine CAS No. 144092-02-4](/img/structure/B12549897.png)
6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. This specific compound is characterized by the presence of a chloro group, a methoxy group, and a sulfonylmethyl group attached to the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine typically involves multiple steps, including the introduction of the chloro, methoxy, and sulfonylmethyl groups to the pyridazine ring. One common method involves the following steps:
Nitration: Introduction of a nitro group to the pyridazine ring.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the chloro and methoxy groups.
Sulfonylation: Addition of the sulfonylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and methoxy groups can be introduced under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridazine derivatives.
Scientific Research Applications
6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methoxy-4-methylpyridazine: A similar compound with a methyl group instead of the sulfonylmethyl group.
Pyridazine: The parent compound without any substituents.
Pyridazinone: A derivative with an oxygen atom at the 3-position of the ring.
Uniqueness
6-Chloro-3-methoxy-4-[(4-methylbenzene-1-sulfonyl)methyl]pyridazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
144092-02-4 |
|---|---|
Molecular Formula |
C13H13ClN2O3S |
Molecular Weight |
312.77 g/mol |
IUPAC Name |
6-chloro-3-methoxy-4-[(4-methylphenyl)sulfonylmethyl]pyridazine |
InChI |
InChI=1S/C13H13ClN2O3S/c1-9-3-5-11(6-4-9)20(17,18)8-10-7-12(14)15-16-13(10)19-2/h3-7H,8H2,1-2H3 |
InChI Key |
OLHPDWNINYGHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NN=C2OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)
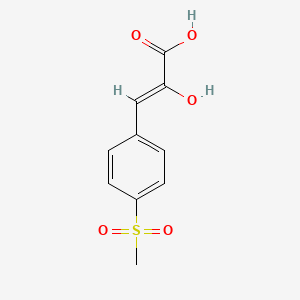
![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)
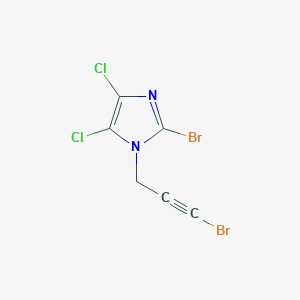
![1,1'-(Propane-2,2-diyl)bis{3-[(2-methylprop-2-en-1-yl)oxy]benzene}](/img/structure/B12549825.png)
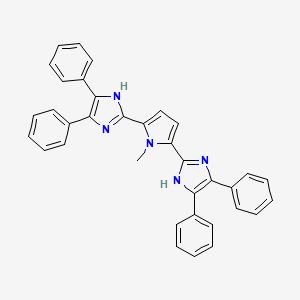
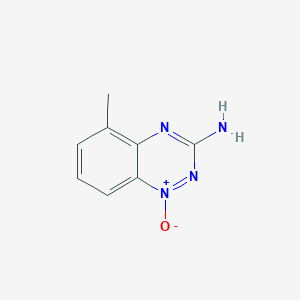

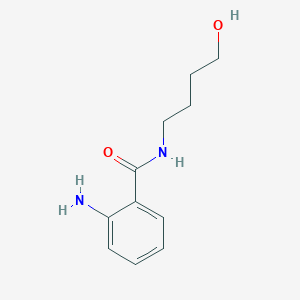
![8-Methoxynaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B12549855.png)

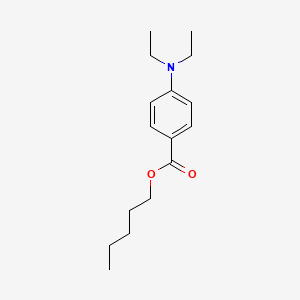
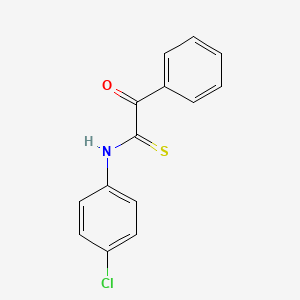
![4,4'-Sulfanediylbis[5-methyl-2-(2-methylpentan-2-yl)phenol]](/img/structure/B12549890.png)
